2-Methyl-N-[3-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-N-[3-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenyl]propanamide, also known as AZD1775, is a small molecule inhibitor of the protein kinase WEE1. This molecule has gained significant attention in the field of cancer research due to its potential in enhancing the efficacy of DNA-damaging agents, such as chemotherapy and radiotherapy, in cancer treatment.
Wirkmechanismus
WEE1 is a protein kinase that plays a crucial role in the DNA damage response pathway by inhibiting the activity of cyclin-dependent kinase 1 (CDK1). CDK1 is a key regulator of the cell cycle, and its inhibition by WEE1 prevents cells from entering mitosis and allows time for DNA repair. 2-Methyl-N-[3-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenyl]propanamide inhibits the activity of WEE1, leading to premature entry of cells into mitosis and sensitizing them to DNA-damaging agents.
Biochemical and Physiological Effects:
2-Methyl-N-[3-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenyl]propanamide has been shown to induce DNA damage and cell death in cancer cells. It also enhances the anti-tumor immune response by increasing the presentation of tumor antigens to T cells. In addition, 2-Methyl-N-[3-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenyl]propanamide has been reported to have off-target effects on other kinases, such as CHK1 and AKT, which may contribute to its anti-cancer activity.
Vorteile Und Einschränkungen Für Laborexperimente
2-Methyl-N-[3-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenyl]propanamide has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized and modified, making it a versatile tool for studying the WEE1 pathway and its role in cancer. However, the off-target effects of 2-Methyl-N-[3-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenyl]propanamide on other kinases may complicate interpretation of experimental results. In addition, the optimal dosing and scheduling of 2-Methyl-N-[3-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenyl]propanamide in combination with other agents may vary depending on the cancer type and treatment regimen.
Zukünftige Richtungen
There are several future directions for research on 2-Methyl-N-[3-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenyl]propanamide. One area of focus is the development of biomarkers to predict response to 2-Methyl-N-[3-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenyl]propanamide in cancer patients. Another area of interest is the combination of 2-Methyl-N-[3-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenyl]propanamide with immunotherapy agents to enhance the anti-tumor immune response. Additionally, the potential use of 2-Methyl-N-[3-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenyl]propanamide in combination with targeted therapies, such as PARP inhibitors, is being explored. Overall, the continued study of 2-Methyl-N-[3-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenyl]propanamide has the potential to improve cancer treatment outcomes and benefit patients.
Synthesemethoden
2-Methyl-N-[3-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenyl]propanamide is synthesized by a multi-step process involving the reaction of several chemical intermediates. The synthesis begins with the coupling of 2-methoxyphenylacetonitrile with 2-methylpropanal, followed by the conversion of the resulting imine to an aziridine using trifluoroacetic acid. The aziridine is then reacted with 3-(2-bromoethyl)phenol to form the final product, 2-Methyl-N-[3-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenyl]propanamide.
Wissenschaftliche Forschungsanwendungen
2-Methyl-N-[3-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenyl]propanamide has been extensively studied in preclinical and clinical trials as a potential cancer therapeutic agent. It has shown promising results in enhancing the efficacy of DNA-damaging agents in various cancer cell lines and animal models. In clinical trials, 2-Methyl-N-[3-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenyl]propanamide has demonstrated safety and tolerability in combination with chemotherapy and radiotherapy in patients with advanced solid tumors.
Eigenschaften
IUPAC Name |
2-methyl-N-[3-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-12(2)9-19-10-15(19)11-21-16-7-5-6-14(8-16)18-17(20)13(3)4/h5-8,12-13,15H,9-11H2,1-4H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDPJOCYPTVDFJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CC1COC2=CC=CC(=C2)NC(=O)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-N-[3-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenyl]propanamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.